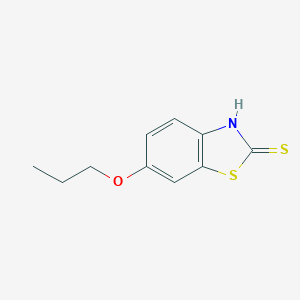
2(3H)-Benzothiazolethione,6-propoxy-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Benzothiazolethione,6-propoxy-(9CI), also known as PBTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PBTA belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2(3H)-Benzothiazolethione,6-propoxy-(9CI) is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2(3H)-Benzothiazolethione,6-propoxy-(9CI) binds to the enzyme and prevents it from releasing the DNA strand, leading to the formation of a complex between the enzyme and DNA that is toxic to the cell. This ultimately leads to apoptosis in cancer cells. 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has also been reported to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Effets Biochimiques Et Physiologiques
2(3H)-Benzothiazolethione,6-propoxy-(9CI) has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 2(3H)-Benzothiazolethione,6-propoxy-(9CI) induces apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has also been reported to inhibit the growth of Gram-positive bacteria by disrupting the cell membrane. In addition, 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
2(3H)-Benzothiazolethione,6-propoxy-(9CI) has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in various applications. 2(3H)-Benzothiazolethione,6-propoxy-(9CI) also has a relatively low toxicity profile, making it safe for use in lab experiments. However, one limitation is that 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has limited solubility in water, which can make it difficult to work with in aqueous solutions. 2(3H)-Benzothiazolethione,6-propoxy-(9CI) also has a relatively short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the study of 2(3H)-Benzothiazolethione,6-propoxy-(9CI). One direction is the development of new derivatives of 2(3H)-Benzothiazolethione,6-propoxy-(9CI) with enhanced biological activity and improved solubility. Another direction is the study of the environmental impact of 2(3H)-Benzothiazolethione,6-propoxy-(9CI), particularly its potential toxicity to aquatic organisms. Additionally, the use of 2(3H)-Benzothiazolethione,6-propoxy-(9CI) as a corrosion inhibitor for metal surfaces could be further explored. Overall, the study of 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has the potential to lead to the development of new drugs, materials, and technologies with a wide range of applications.
Méthodes De Synthèse
2(3H)-Benzothiazolethione,6-propoxy-(9CI) can be synthesized using various methods, including the reaction of 2-aminobenzenethiol with propyl bromide in the presence of a base, such as potassium carbonate. The reaction mixture is then heated under reflux conditions, and the resulting product is purified by recrystallization. Another method involves the condensation of 2-aminobenzenethiol with propionaldehyde in the presence of an acid catalyst, followed by oxidation with hydrogen peroxide to yield 2(3H)-Benzothiazolethione,6-propoxy-(9CI).
Applications De Recherche Scientifique
2(3H)-Benzothiazolethione,6-propoxy-(9CI) has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has shown promising results as an anticancer agent, as it induces apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has also been reported to exhibit antibacterial activity against Gram-positive bacteria, making it a potential candidate for the development of new antibiotics. In material science, 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has been used as a building block for the synthesis of novel polymers with unique properties, such as self-healing and shape-memory behavior. In environmental science, 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has been studied for its potential application as a corrosion inhibitor for metal surfaces.
Propriétés
Numéro CAS |
164397-65-3 |
|---|---|
Nom du produit |
2(3H)-Benzothiazolethione,6-propoxy-(9CI) |
Formule moléculaire |
C10H11NOS2 |
Poids moléculaire |
225.3 g/mol |
Nom IUPAC |
6-propoxy-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C10H11NOS2/c1-2-5-12-7-3-4-8-9(6-7)14-10(13)11-8/h3-4,6H,2,5H2,1H3,(H,11,13) |
Clé InChI |
YWXNRYBRNJLDHM-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)NC(=S)S2 |
SMILES canonique |
CCCOC1=CC2=C(C=C1)NC(=S)S2 |
Synonymes |
2(3H)-Benzothiazolethione,6-propoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



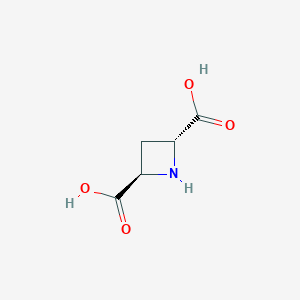
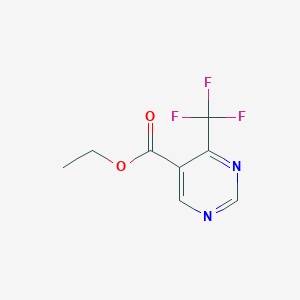
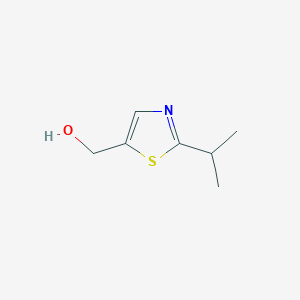
![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)
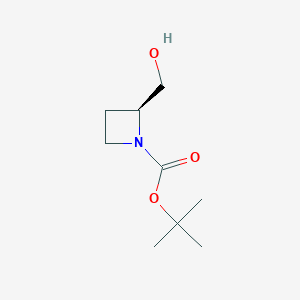
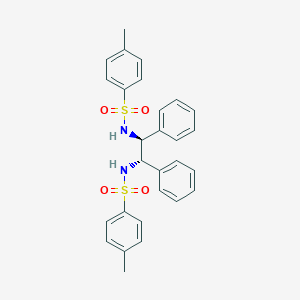
![Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B70002.png)
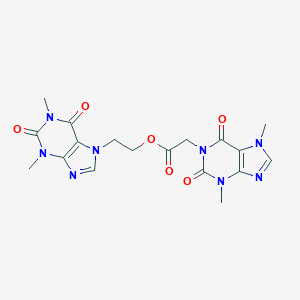
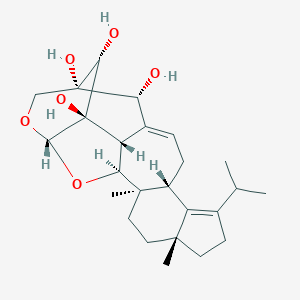
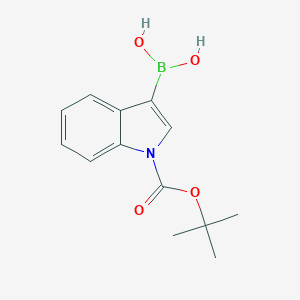
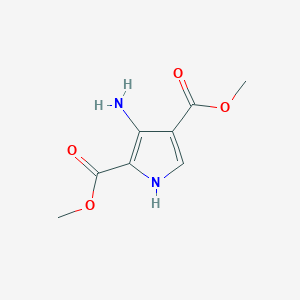
![2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde](/img/structure/B70013.png)
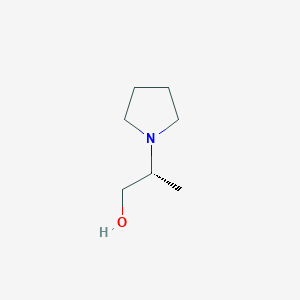
![2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol](/img/structure/B70018.png)